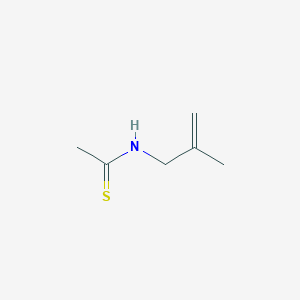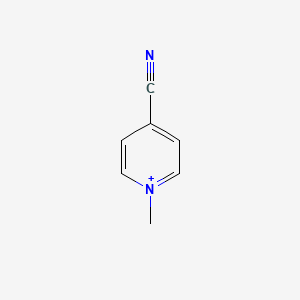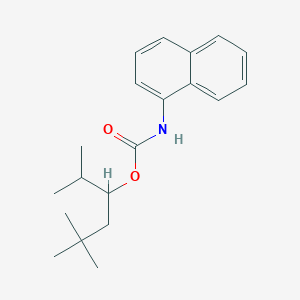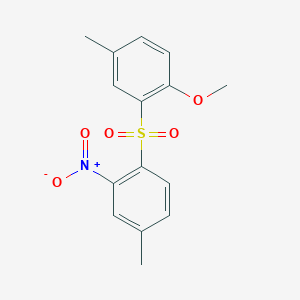
N-(2-methylprop-2-enyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylprop-2-enyl)ethanethioamide is a chemical compound with the molecular formula C6H11NS It is characterized by the presence of a thioamide group attached to an ethanethioamide backbone, with a 2-methylprop-2-enyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylprop-2-enyl)ethanethioamide typically involves the reaction of 2-methylprop-2-enylamine with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylprop-2-enyl)ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-methylprop-2-enyl)ethanethioamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(2-methylprop-2-enyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methylprop-2-enyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(2-methylprop-2-enyl)propionamide: Contains a propionamide group, differing in the length of the carbon chain.
N-(2-methylprop-2-enyl)butanamide: Features a butanamide group, further extending the carbon chain.
Uniqueness
N-(2-methylprop-2-enyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6638-31-9 |
|---|---|
Molekularformel |
C6H11NS |
Molekulargewicht |
129.23 g/mol |
IUPAC-Name |
N-(2-methylprop-2-enyl)ethanethioamide |
InChI |
InChI=1S/C6H11NS/c1-5(2)4-7-6(3)8/h1,4H2,2-3H3,(H,7,8) |
InChI-Schlüssel |
SBTOAPRTIBMFDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CNC(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)


![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)


![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)




![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
